molecular formula C18H19F2N3O3 B6091730 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one

4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one

Cat. No.: B6091730
M. Wt: 363.4 g/mol
InChI Key: HVTTYNNGRIWGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one typically involves multiple steps. The initial step often includes the preparation of the 2,2-difluoro-1,3-benzodioxole moiety, which is then coupled with a piperidine derivative. The final step involves the formation of the pyrimidin-6-one ring. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3/c1-11-21-14(9-16(24)22-11)12-5-7-23(8-6-12)10-13-3-2-4-15-17(13)26-18(19,20)25-15/h2-4,9,12H,5-8,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTTYNNGRIWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCN(CC2)CC3=C4C(=CC=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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